molecular formula C16H16O2 B2574829 (e)-2,3-Dimethoxystilbene CAS No. 142599-32-4

(e)-2,3-Dimethoxystilbene

Cat. No.: B2574829
CAS No.: 142599-32-4
M. Wt: 240.302
InChI Key: LBCIRZACLFULBJ-UHFFFAOYSA-N
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Description

(E)-2,3-Dimethoxystilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by a 1,2-diphenylethylene structure. This compound is specifically known for its two methoxy groups attached to the phenyl rings at the 2 and 3 positions. It is often studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2,3-Dimethoxystilbene can be synthesized through several methods, including the Wittig reaction and the Heck reaction. In the Wittig reaction, a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-2,3-Dimethoxystilbene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydrostilbenes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydrostilbenes.

Scientific Research Applications

(E)-2,3-Dimethoxystilbene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.

    Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which (E)-2,3-Dimethoxystilbene exerts its effects involves interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been found to inhibit enzymes like tyrosine kinases, which play a role in cell proliferation and survival.

Comparison with Similar Compounds

    Resveratrol: Another well-known stilbene with antioxidant properties.

    Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.

    4-Hydroxystilbene: Known for its anti-inflammatory and anticancer properties.

Uniqueness: (E)-2,3-Dimethoxystilbene is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2-dimethoxy-3-[(E)-2-phenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-17-15-10-6-9-14(16(15)18-2)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCIRZACLFULBJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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